![molecular formula C15H18N4O2 B2386965 N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide CAS No. 1261027-65-9](/img/structure/B2386965.png)
N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide is a fascinating organic compound that belongs to the category of pyrimidinone derivatives. This compound showcases a complex structure, integrating a pyrimidinone ring with various functional groups, including an imidoformamide moiety. Such structural complexity bestows the molecule with unique chemical properties and potential for diverse applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method to synthesize N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide involves the reaction between N,N-dimethylformamide dimethyl acetal and a suitable pyrimidinone derivative. Typically, the reaction is conducted in an organic solvent like acetonitrile, under reflux conditions, to facilitate the formation of the desired compound. Catalysts such as Lewis acids might be employed to enhance reaction efficiency.
Industrial Production Methods
While laboratory synthesis often employs small-scale batch reactions, industrial-scale production would necessitate the optimization of parameters like temperature, pressure, and reaction time. Continuous flow reactors might be preferred for large-scale production to ensure consistent quality and yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: : Selective reduction of the imidoformamide moiety can yield amine derivatives.
Substitution: : The aromatic ring offers potential sites for electrophilic aromatic substitution, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Electrophiles like halogens (Cl2, Br2) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: : Carbonyl derivatives such as aldehydes or ketones.
Reduction: : Corresponding amine derivatives.
Substitution: : A variety of substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide finds applications across multiple disciplines:
Chemistry: : Used as a precursor for synthesizing more complex molecules, study of reaction mechanisms, and exploration of novel chemical transformations.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biological substrates.
Industry: : Utilized in the production of specialty chemicals, polymers, and as a reagent in material science research.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in biological systems, it might inhibit enzymatic activity by mimicking the substrate and binding to the active site. This interaction could block the normal function of the enzyme, leading to downstream effects. The exact pathways depend on the specific application and target under study.
Comparación Con Compuestos Similares
Compared to other pyrimidinone derivatives, N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide stands out due to its unique functional group combination. Similar compounds include:
N,N-dimethyl-N'-[3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide: : Lacks the 1-methyl group.
N,N-dimethyl-N'-[1-methyl-3-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide: : Chlorine substitution instead of the methyl group on the aromatic ring.
N,N-dimethyl-N'-[1-methyl-3-(4-hydroxyphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide: : Hydroxyl substitution on the aromatic ring.
Each of these variants offers different chemical and biological properties, making them suitable for diverse applications and highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-4-yl]methanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-5-7-12(8-6-11)19-13(16-10-17(2)3)9-14(20)18(4)15(19)21/h5-10H,1-4H3/b16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQQENAVLBHHDH-MHWRWJLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)N(C2=O)C)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)N(C2=O)C)/N=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
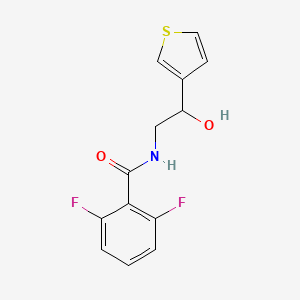
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2386884.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2386885.png)
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B2386887.png)
![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)
![6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2386891.png)
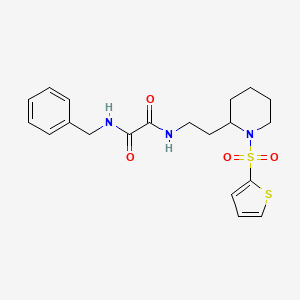
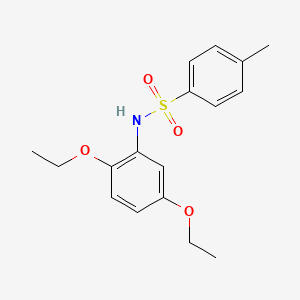
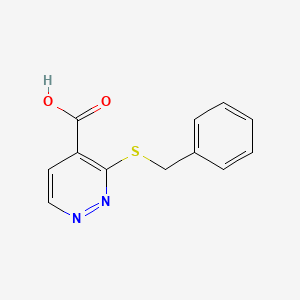
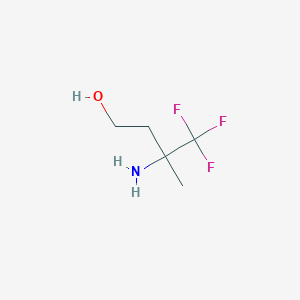
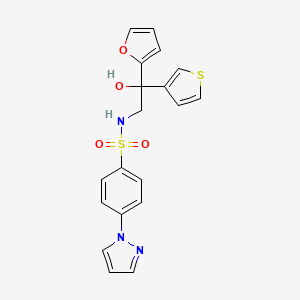
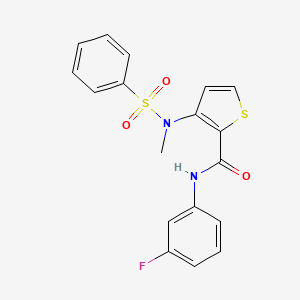
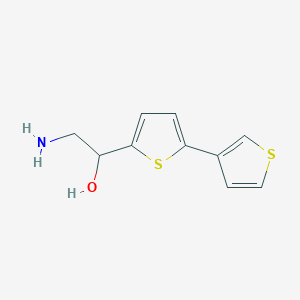
![3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386905.png)
